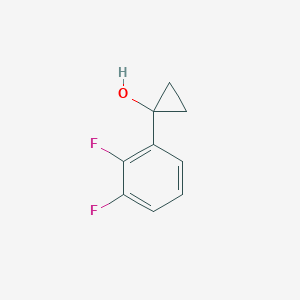

1-(2,3-Difluorophenyl)cyclopropan-1-ol

Description

1-(2,3-Difluorophenyl)cyclopropan-1-ol is a cyclopropane derivative featuring a hydroxyl group and a 2,3-difluorophenyl substituent. Cyclopropanol rings are notable for their inherent ring strain, which can enhance reactivity and influence molecular interactions in medicinal chemistry. While direct data on this compound’s physicochemical properties (e.g., solubility, melting point) are unavailable in the provided evidence, its structural analogs and derivatives highlight its utility as an intermediate in synthesizing pharmacologically active molecules, particularly in kinase inhibitors and anti-inflammatory agents .

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

1-(2,3-difluorophenyl)cyclopropan-1-ol |

InChI |

InChI=1S/C9H8F2O/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3,12H,4-5H2 |

InChI Key |

WKKAHSJKHUZHPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C(=CC=C2)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzyl chloride with cyclopropanol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of 1-(2,3-Difluorophenyl)cyclopropan-1-ol often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, mild to moderate temperatures.

Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents, elevated temperatures.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Phenyl derivatives with various functional groups.

Scientific Research Applications

1-(2,3-Difluorophenyl)cyclopropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Explored as a potential therapeutic agent due to its unique structural properties and biological activity.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms can enhance its binding affinity and selectivity for specific targets, leading to various biological effects. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and reactivity.

Comparison with Similar Compounds

1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol

Structural Features :

- Substituents : Chlorine at position 2 and fluorine at position 3 on the phenyl ring (vs. two fluorines in the target compound).

- Molecular Formula : C₉H₈ClFO.

- Molecular Weight : 186.61 g/mol.

Key Differences :

- The chlorine substitution introduces a larger atomic radius and differing electronic effects compared to fluorine. This may reduce metabolic stability but increase lipophilicity.

Goxalapladib (CAS-412950-27-7)

Structural Features :

- Core Structure : 1,8-Naphthyridine-1(4H)-acetamide with a 2-(2,3-difluorophenyl)ethyl side chain.

- Molecular Formula : C₄₀H₃₉F₅N₄O₃.

- Molecular Weight : 718.80 g/mol.

Key Differences :

- The difluorophenyl group is part of a larger, complex scaffold designed for atherosclerosis treatment.

- Incorporates additional functional groups (e.g., trifluoromethyl biphenyl, methoxyethyl piperidine) that enhance target binding and pharmacokinetic properties.

- Application : Specifically targets atherosclerosis, leveraging the difluorophenyl moiety for receptor interaction .

Pyrrolo-Pyridazine Carboxamide Derivatives

Structural Features :

- Core Structure : (4aR)-Pyrrolo[1,2-b]pyridazine carboxamide with a 2,3-difluorophenylmethyl group.

- Examples :

- Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate (EP 4 374 877 A2).

- Derivatives with bromo-iodoaniline or trifluoromethyl pyrimidine substituents (e.g., Example 110 in EP 4 374 877 A2).

Key Differences :

- These compounds are advanced intermediates or final drug candidates with multi-step syntheses (e.g., coupling with 4-bromo-2-iodoaniline or piperidin-4-yl groups).

- Application : Likely designed as kinase inhibitors or anti-inflammatory agents, leveraging the difluorophenyl group for hydrophobic interactions in enzyme binding pockets .

Data Table: Comparative Analysis

Research Findings and Implications

- Role of Fluorination: The 2,3-difluorophenyl group in the target compound and its derivatives enhances stability and bioavailability compared to non-fluorinated analogs, as seen in Goxalapladib’s therapeutic efficacy .

- Synthetic Utility: The cyclopropanol core serves as a versatile intermediate for constructing complex molecules, evidenced by its use in multi-step syntheses of pyrrolo-pyridazine carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.